

An In-depth Technical Guide to Ethyl 2-(4-aminocyclohexyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 2-(4-aminocyclohexyl)acetate</i>
Cat. No.:	B1273524

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **Ethyl 2-(4-aminocyclohexyl)acetate** hydrochloride. This compound is a key intermediate in pharmaceutical synthesis, particularly noted for its role in the development of novel therapeutics targeting the central nervous system.^[1] This document focuses on both the trans and cis isomers of the compound, offering detailed experimental protocols and comparative data to support research and development activities.

Physicochemical Properties

Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride is a versatile organic compound used as an intermediate in organic and pharmaceutical synthesis.^[2] It is characterized by an ethyl ester group and an aminocyclohexyl moiety.^[2] The compound exists as cis and trans isomers, with the trans isomer being more commonly documented in the literature.

Table 1: General Physicochemical Properties

Property	trans Isomer	cis Isomer
CAS Number	76308-26-4 [1] [2] [3] [4]	76308-13-9 [5]
Molecular Formula	C ₁₀ H ₂₀ CINO ₂ [1] [3]	C ₁₀ H ₂₀ CINO ₂ [5]
Molecular Weight	221.72 g/mol [1] [3]	221.72 g/mol [5]
IUPAC Name	ethyl 2-(4-aminocyclohexyl)acetate;hydrochloride [3]	ethyl 2-(cis-4-aminocyclohexyl)acetate hydrochloride [5]
Appearance	Solid [4]	Not available
Melting Point	177 °C [2] , 173-176 °C [6]	Not available
Solubility	Slightly soluble in Methanol [2]	Not available
Storage	Under inert gas (nitrogen or Argon) at 2-8°C [2] or at room temperature in an inert atmosphere. [4]	Store under recommended conditions. [5]

Table 2: Computed Properties and Identifiers

Property	trans Isomer	cis Isomer
InChI	InChI=1S/C10H19NO2.CIH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h8-9H,2-7,11H2,1H3;1H/t8-,9-; [4]	Not available
InChIKey	KBMWRCPPPDEVSJ-JUAUBFSOSA-N [4]	Not available
SMILES	CCOC(=O)CC1CCC(CC1)N.CI [3]	Not available
Canonical SMILES	C(C(OCC)=O)[C@H]1CC--INVALID-LINK--CC1.CI [7]	Not available
PubChem CID	12603945 [1] [3]	Not available

Synthesis and Experimental Protocols

The primary route for synthesizing **trans-Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride** involves a two-step process starting from 4-nitrophenylacetic acid. This method includes hydrogenation of the nitro group and the aromatic ring, followed by esterification.

Synthesis Workflow

The general workflow for the synthesis is outlined below.

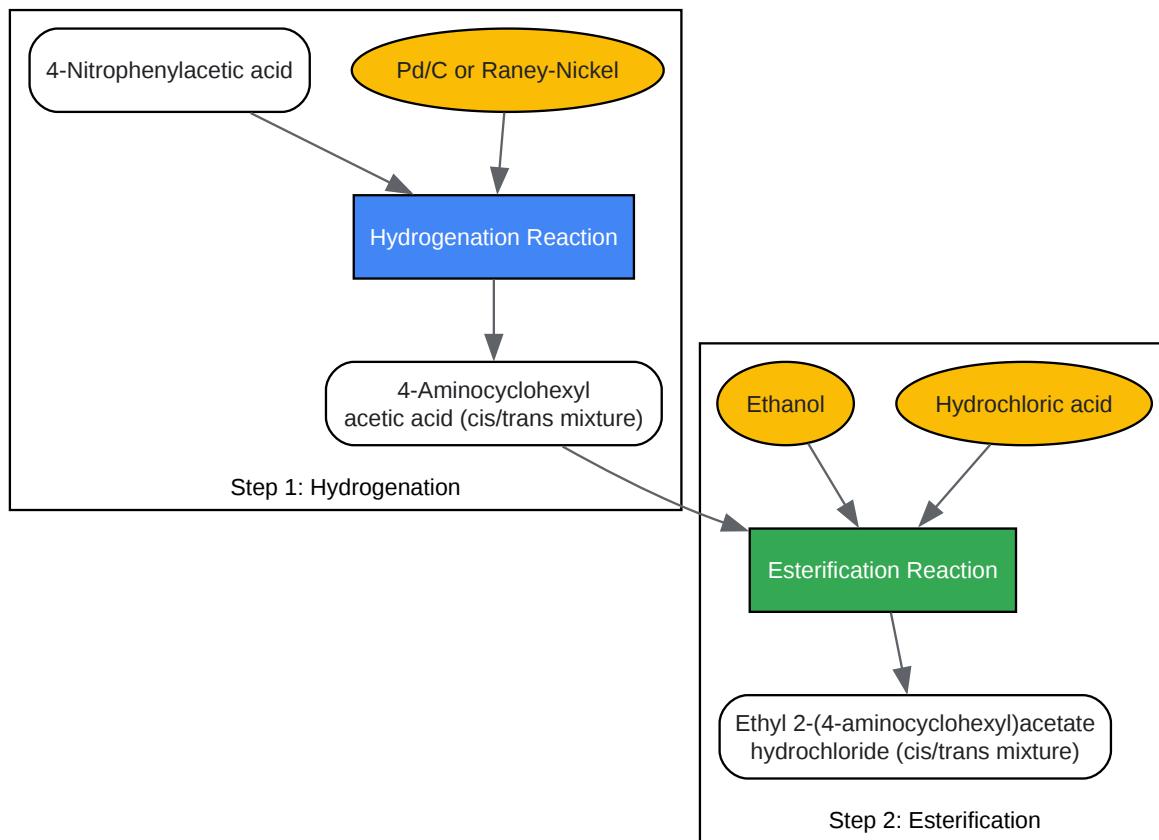


Figure 1: General Synthesis Workflow

[Click to download full resolution via product page](#)

Figure 1: General Synthesis Workflow

Detailed Experimental Protocol for *trans* Isomer Synthesis

This protocol is adapted from publicly available patent literature.[2][6][8]

Step 1: Hydrogenation of 4-Nitrophenylacetic Acid

- Charge a 2500 L enamelled autoclave with 1000 kg of deionized water and 210 kg (1.16 kM) of 4-nitrophenylacetic acid at room temperature under a nitrogen atmosphere.[2][6]
- After inerting with nitrogen, add a suspension of 21 kg of 10% Pd/C in 20 kg of deionized water to the mixture. Rinse the catalyst measuring gauge with an additional 20 kg of deionized water.[2][6]
- Rinse the reaction vessel with hydrogen gas.[2][6]
- Carry out the hydrogenation at a temperature between 44-46°C and under up to 0.6 bar overpressure until the hydrogen uptake slows down.[2][6]
- After the reduction of the nitro group, increase the temperature to 55-58°C and continue the hydrogenation, maintaining a hydrogen pressure of up to 4.0 bar overpressure.[6]
- Upon completion of hydrogen uptake, cool the mixture to 25-30°C, purge with nitrogen, and filter the catalyst using a Sparkler filter under pressurized nitrogen.[6]
- Wash the reaction vessel, filter, and lines with an additional 200 g of deionized water.[6]
- Combine the filtrates and distill off 1200 kg of the solvent at up to 80°C inner temperature in a vacuum.[2][6]

Step 2: Esterification

- Cool the residue from the previous step to below 30°C and add 430 kg of ethyl alcohol.[2]
- Collect 500 L of distillate at up to 80°C under vacuum.[2]
- After distillation, cool the mixture to 25-30°C. The water content should be a maximum of 10 w/w%. [2]

- Add 550 kg of ethyl alcohol, followed by 170 kg of 30% hydrochloric ethyl alcohol.[2][6]
- Heat the reaction mixture to reflux for approximately 2 hours.[2][6]
- Once the esterification is complete, distill off 800 L of solvent at up to 80°C under vacuum.[6]
- Add an additional 800 L of ethyl alcohol and distill off another 750-800 L of solvent under the same conditions.[6]

Step 3: Isolation of the trans Isomer

- To the residue, add 700 kg of acetonitrile and distill off 140 L of the solvent at up to 80°C under vacuum.[6]
- Stop the vacuum by introducing nitrogen and cool the solution to a temperature between 0°C and -5°C.[6]
- Centrifuge the resulting crystals and wash them with 100 kg of acetonitrile in two portions, maintaining the temperature at 0°C to -5°C.[6]
- Dry the obtained solid to a constant weight at up to 60°C to yield the final product.[6]

Applications in Drug Development

Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride, particularly the trans isomer, is a crucial starting material for the synthesis of active pharmaceutical ingredients (APIs).[9]

Precursor for Cariprazine

trans-Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride is a key intermediate in the synthesis of Cariprazine.[1] Cariprazine is an atypical antipsychotic that acts as a partial agonist at dopamine D2 and D3 receptors.[9]

PROTAC Linker

The **cis** isomer, **cis-Ethyl 2-(4-aminocyclohexyl)acetate** hydrochloride, has been identified as a PROTAC (Proteolysis Targeting Chimera) linker, which can be utilized in the synthesis of

PROTACs.^[5] PROTACs are novel therapeutic agents that leverage the ubiquitin-proteasome system to selectively degrade target proteins.^[5]

The logical relationship for its application as a PROTAC linker is illustrated below.

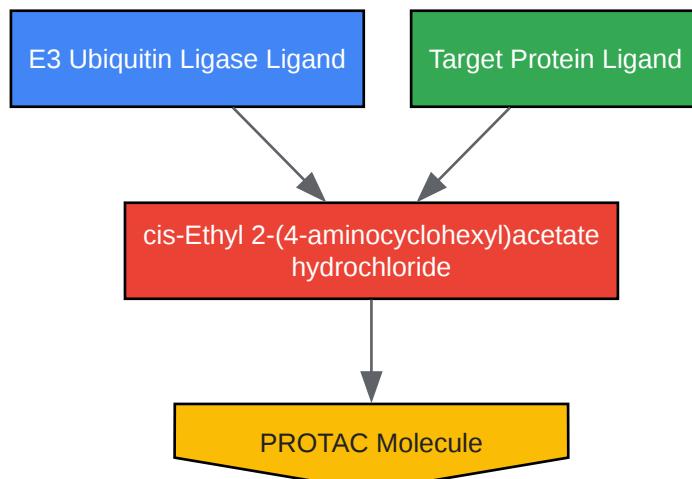


Figure 2: Role as a PROTAC Linker

[Click to download full resolution via product page](#)

Figure 2: Role as a PROTAC Linker

Safety and Handling

Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride is associated with several hazard statements.

Table 3: Hazard Information for the trans Isomer

Hazard Code	Description
H302	Harmful if swallowed ^{[3][4]}
H315	Causes skin irritation ^{[3][4]}
H319	Causes serious eye irritation ^{[3][4]}
H335	May cause respiratory irritation ^{[3][4]}

Precautionary Statements: P261, P305+P351+P338^[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be used when handling this compound.[10] Work should be conducted in a well-ventilated area.[10]

Analytical Data

Comprehensive analytical data, including ^1H NMR, IR, and mass spectrometry, are available for **Ethyl 2-(4-aminocyclohexyl)acetate** hydrochloride from various chemical suppliers.[11]

[12] Researchers are advised to consult the certificates of analysis (CoA) provided by the supplier for specific batch data.

This guide serves as a foundational resource for professionals working with **Ethyl 2-(4-aminocyclohexyl)acetate** hydrochloride. For further detailed information, it is recommended to consult the cited literature and supplier documentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apicule.com [apicule.com]
- 2. Cas 76308-26-4,Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | lookchem [lookchem.com]
- 3. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | C10H20CINO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride | 76308-26-4 [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 9. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]

- 10. capotchem.com [capotchem.com]
- 11. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride(76308-26-4) 1H NMR [m.chemicalbook.com]
- 12. 76308-26-4 | Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-(4-aminocyclohexyl)acetate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273524#ethyl-2-4-aminocyclohexyl-acetate-hydrochloride-salt-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com